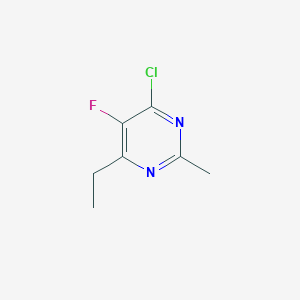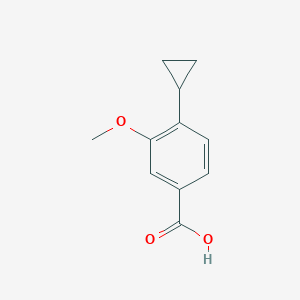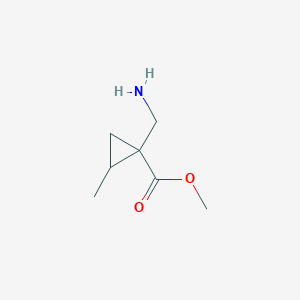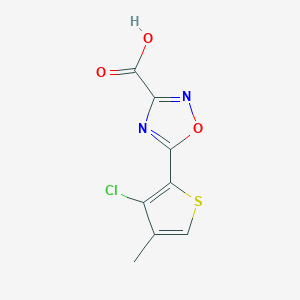
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid: . It belongs to the class of amino acids and derivatives.
Méthodes De Préparation
Synthetic Routes: The synthetic route for this compound involves the following steps:
Protection of Fluorene Amine: The fluorene amine is protected by reacting it with an appropriate protecting group (such as methoxycarbonyl) to form the fluorene amine derivative.
Introduction of Cyclopentenyl Group: The protected fluorene amine is then reacted with cyclopentenyl bromide or another suitable cyclopentenyl derivative to introduce the cyclopentenyl group.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the cyclopentenyl or fluorene moieties.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Detailed analysis would require experimental data.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.
Comparaison Avec Des Composés Similaires
While there are related compounds, the uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid lies in its specific combination of fluorene, cyclopentenyl, and amino acid moieties.
For similar compounds, consider (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid .
Propriétés
Formule moléculaire |
C23H23NO4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-[cyclopent-2-en-1-yl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C23H23NO4/c1-15(22(25)26)24(16-8-2-3-9-16)23(27)28-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2,4-8,10-13,15-16,21H,3,9,14H2,1H3,(H,25,26) |
Clé InChI |
SLKPQZHHLWWSAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N(C1CCC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)




![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)


![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)





